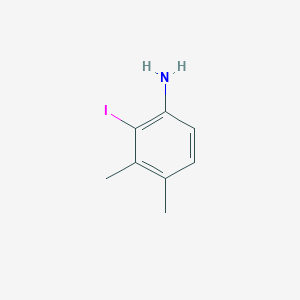![molecular formula C4H9F3N2O2S B13919552 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is a fluorinated organic compound with the molecular formula C4H8F3NO2S. This compound is characterized by the presence of trifluoromethyl and sulfamoyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane typically involves the reaction of trifluoromethyl compounds with sulfamoyl chlorides under controlled conditions. One common method includes the reaction of 1,1,1-trifluoro-2-propanol with methylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation: Formation of trifluoromethanesulfonic acid.
Reduction: Formation of 2-[methylamino]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfamoyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoroacetone: A fluorinated ketone with similar trifluoromethyl group but different functional groups.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl compound with a ketone functional group.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: A compound with similar trifluoromethyl group but different ether functional groups.
Uniqueness
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H9F3N2O2S |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9(2)12(8,10)11/h3H,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
PUSUXZZTNUXPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)N(C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


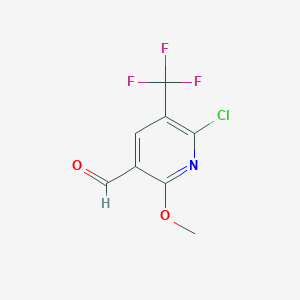
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
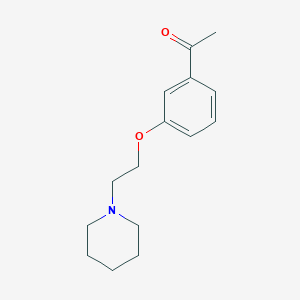
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
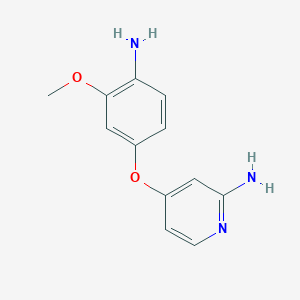


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
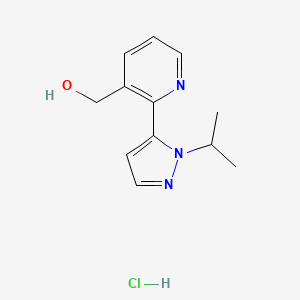

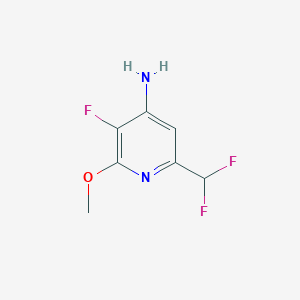

![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
